molecular formula C24H20ClN3O2S B11972336 3-Allyl-5-benzyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)thiazolidin-4-one CAS No. 290839-67-7

3-Allyl-5-benzyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)thiazolidin-4-one

Cat. No.: B11972336
CAS No.: 290839-67-7
M. Wt: 450.0 g/mol
InChI Key: VTVZBJAINPBAPU-TXRJCFMDSA-N
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Description

3-Allyl-5-benzyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-5-benzyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)thiazolidin-4-one typically involves the condensation of appropriate aldehydes, hydrazides, and thiazolidinones under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid, and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-5-benzyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can result in a variety of functionalized thiazolidinones.

Scientific Research Applications

3-Allyl-5-benzyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)thiazolidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential antimicrobial and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Allyl-5-benzyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Other thiazolidinone derivatives with similar structures and biological activities.

    Furan Derivatives: Compounds containing the furan ring, which may exhibit similar chemical reactivity and biological properties.

    Hydrazone Derivatives: Molecules with hydrazone functional groups, known for their diverse biological activities.

Uniqueness

3-Allyl-5-benzyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

290839-67-7

Molecular Formula

C24H20ClN3O2S

Molecular Weight

450.0 g/mol

IUPAC Name

(2E)-5-benzyl-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H20ClN3O2S/c1-2-14-28-23(29)22(15-17-6-4-3-5-7-17)31-24(28)27-26-16-20-12-13-21(30-20)18-8-10-19(25)11-9-18/h2-13,16,22H,1,14-15H2/b26-16+,27-24+

InChI Key

VTVZBJAINPBAPU-TXRJCFMDSA-N

Isomeric SMILES

C=CCN\1C(=O)C(S/C1=N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Canonical SMILES

C=CCN1C(=O)C(SC1=NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

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